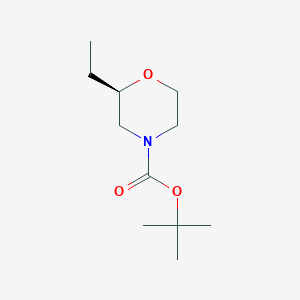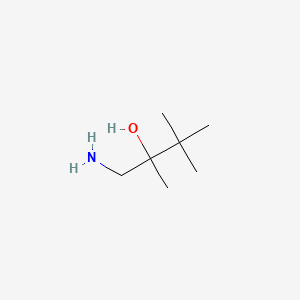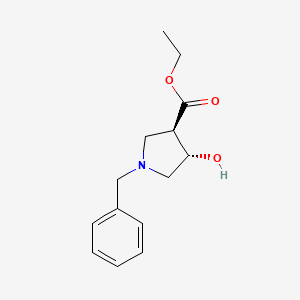![molecular formula C40H46Cl2N2O7 B15238970 7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate](/img/structure/B15238970.png)
7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(Tert-butyl) 8-((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (3r,8s)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2-oxo-1,2,3,6,8,9-hexahydro-7h-[1,4]oxazino[3,2-g]isoquinoline-7,8-dicarboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features multiple functional groups, including tert-butyl, isopropyl, and dichlorobenzyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazino[3,2-g]isoquinoline core, followed by the introduction of various substituents. Common synthetic routes may include:
Formation of the Isoquinoline Core: This step may involve cyclization reactions using appropriate precursors.
Introduction of Substituents: The tert-butyl, isopropyl, and dichlorobenzyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and large-scale reactors.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The aromatic rings and other functional groups can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications as a drug candidate or pharmacological tool.
Industry: Use in the development of new materials or catalysts.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
類似化合物との比較
Similar Compounds
Similar compounds may include other isoquinoline derivatives with various substituents. Examples include:
Isoquinoline Alkaloids: Such as berberine and papaverine.
Synthetic Isoquinolines: Used in pharmaceuticals and organic synthesis.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C40H46Cl2N2O7 |
|---|---|
分子量 |
737.7 g/mol |
IUPAC名 |
7-O-tert-butyl 8-O-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (3R,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-oxo-1,6,8,9-tetrahydropyrido[4,3-g][1,4]benzoxazine-7,8-dicarboxylate |
InChI |
InChI=1S/C40H46Cl2N2O7/c1-22(2)29-13-7-23(3)15-34(29)50-38(46)33-18-26-17-32-35(19-27(26)20-44(33)39(47)51-40(4,5)6)49-36(37(45)43-32)25-9-11-28(12-10-25)48-21-24-8-14-30(41)31(42)16-24/h8-12,14,16-17,19,22-23,29,33-34,36H,7,13,15,18,20-21H2,1-6H3,(H,43,45)/t23-,29+,33+,34-,36-/m1/s1 |
InChIキー |
YVUUJVUIWAWCKN-PVRVGGEVSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CC3=CC4=C(C=C3CN2C(=O)OC(C)(C)C)O[C@@H](C(=O)N4)C5=CC=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)C2CC3=CC4=C(C=C3CN2C(=O)OC(C)(C)C)OC(C(=O)N4)C5=CC=C(C=C5)OCC6=CC(=C(C=C6)Cl)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


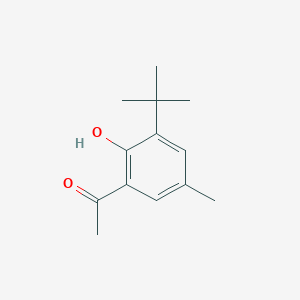

![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)
![benzyl N-[(2S)-1-[[(2S)-1-[[2-[(2-amino-2-oxoethyl)-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15238904.png)
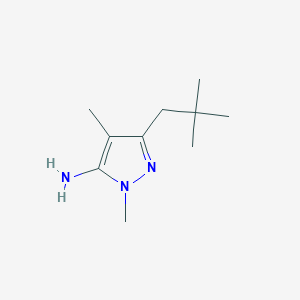
![3-Bromo-6-methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15238912.png)
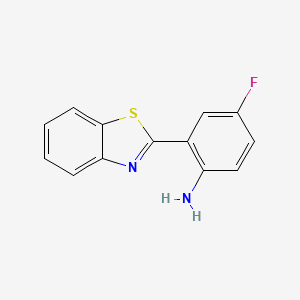
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)

